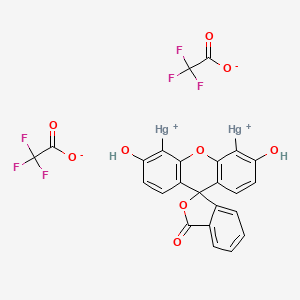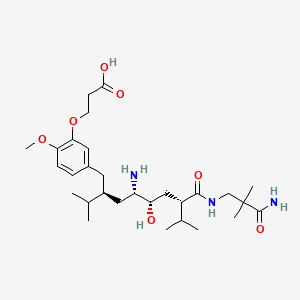
Ondansetron-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ondansetron-d3 is a deuterium-labeled version of ondansetron, a serotonin 5-HT3 receptor antagonist. Ondansetron is widely used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. The deuterium labeling in this compound allows for its use in various pharmacokinetic and pharmacodynamic studies, providing insights into the drug’s metabolism and distribution.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ondansetron-d3 involves the incorporation of deuterium atoms into the ondansetron molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into specific positions of the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions: Ondansetron-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Ondansetron-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of ondansetron in the body.
Pharmacodynamic Studies: Helps in understanding the drug’s mechanism of action and its interaction with serotonin receptors.
Metabolism Studies: Used to investigate the metabolic pathways and identify metabolites of ondansetron.
Drug Interaction Studies: Helps in studying the interactions of ondansetron with other drugs and their impact on its pharmacokinetics and pharmacodynamics.
Clinical Research: Used in clinical trials to evaluate the efficacy and safety of ondansetron in different patient populations.
作用機序
Ondansetron-d3 can be compared with other similar compounds, such as:
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Dolasetron: A 5-HT3 receptor antagonist with a similar therapeutic use but different metabolic pathways and side effect profiles.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and higher receptor binding affinity compared to ondansetron.
Uniqueness of this compound: The deuterium labeling in this compound provides unique advantages in research, such as improved stability and the ability to trace the drug’s metabolic pathways more accurately. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies.
類似化合物との比較
- Granisetron
- Dolasetron
- Palonosetron
- Tropisetron
Ondansetron-d3’s unique properties and applications make it an important compound in scientific research, particularly in the fields of pharmacology and clinical medicine.
特性
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGMEQIXOGIFQ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








